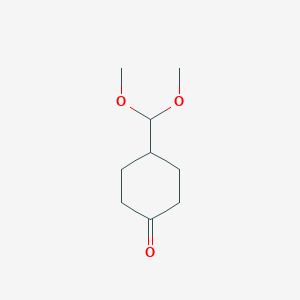

Cyclohexanone, 4-(dimethoxymethyl)-

説明

特性

CAS番号 |

64908-75-4 |

|---|---|

分子式 |

C9H16O3 |

分子量 |

172.22 g/mol |

IUPAC名 |

4-(dimethoxymethyl)cyclohexan-1-one |

InChI |

InChI=1S/C9H16O3/c1-11-9(12-2)7-3-5-8(10)6-4-7/h7,9H,3-6H2,1-2H3 |

InChIキー |

OWXJESCMOOXPTQ-UHFFFAOYSA-N |

正規SMILES |

COC(C1CCC(=O)CC1)OC |

製品の起源 |

United States |

Synthetic Pathways and Advanced Methodologies for 4 Dimethoxymethyl Cyclohexanone

Established Synthetic Routes to 4-(Dimethoxymethyl)cyclohexanone

Direct Acetalization Protocols for Cyclohexanone (B45756) Derivatives

The formation of an acetal (B89532) from a ketone is a common protective strategy in organic synthesis. In the case of cyclohexanone derivatives, direct acetalization with an alcohol in the presence of an acid catalyst is a well-established method. libretexts.org For instance, cyclohexanone can react with two equivalents of methanol (B129727) under acidic conditions (e.g., using hydrochloric acid) to form cyclohexanone dimethyl acetal. libretexts.orgkhanacademy.org This reversible reaction is driven to completion by removing the water formed during the process. libretexts.org A similar principle applies to the synthesis of 4-(dimethoxymethyl)cyclohexanone, where a precursor containing a cyclohexanone moiety can be reacted with methanol and an acid catalyst. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, and subsequent elimination of water to form the acetal. libretexts.org

The use of diols, such as ethylene (B1197577) glycol, can also be employed to form cyclic acetals, which are often favored due to their stability. libretexts.org This strategy is particularly useful for the selective protection of a ketone in the presence of other functional groups, such as an ester, which can then be reduced without affecting the protected ketone. libretexts.org

Convergent Synthesis from Precursor Molecules

Convergent synthesis offers an efficient approach to complex molecules by bringing together pre-synthesized fragments. In the context of 4-(dimethoxymethyl)cyclohexanone, a convergent strategy could involve the synthesis of a key intermediate, such as 4-formylcyclohexanone, which is then converted to the target molecule.

One documented synthesis of 4-formylcyclohexanone starts from 1,1-ethylenedioxy-4-(methoxymethylene)cyclohexane. prepchem.com This precursor is heated in a mixture of water and glacial acetic acid. Subsequent workup, including solvent extraction and distillation, yields 4-formylcyclohexanone. prepchem.com This aldehyde can then be subjected to acetalization with methanol to afford 4-(dimethoxymethyl)cyclohexanone.

Synthesis of Key Precursor Intermediates for 4-(Dimethoxymethyl)cyclohexanone

Preparation of 4-Formylcyclohexanone and Analogues

The synthesis of 4-formylcyclohexanone is a critical step in some synthetic routes to 4-(dimethoxymethyl)cyclohexanone. As mentioned previously, one method involves the hydrolysis of 1,1-ethylenedioxy-4-(methoxymethylene)cyclohexane. prepchem.com This reaction proceeds with a high yield of 93%. prepchem.com The starting material for this process can be prepared from 1,4-cyclohexanedione.

Alternative approaches to formyl-substituted cyclohexanones could potentially be adapted from methodologies used for other aldehydes. For example, the oxidation of a corresponding primary alcohol would be a direct route.

Approaches to Substituted Cyclohexanone Scaffolds

The synthesis of substituted cyclohexanones is a broad and active area of research due to the prevalence of this motif in bioactive molecules and natural products. nih.govnih.gov A variety of methods have been developed to introduce substituents at different positions of the cyclohexanone ring.

Table 1: Synthetic Methods for Substituted Cyclohexanones

| Method | Description | Key Features |

| Robinson Annulation | A base-catalyzed reaction combining a ketone and a methyl vinyl ketone to form a cyclohexenone ring system. wikipedia.org | Can be catalyzed by proline for stereoselectivity. wikipedia.org |

| Diels-Alder Reaction | A cycloaddition reaction that is a primary method for constructing the cyclohexene (B86901) core, which can then be converted to a cyclohexanone. acs.org | High regioselectivity can be achieved with sterically or electronically biased substrates. acs.org |

| Enamine Chemistry | Enamines, formed from ketones or aldehydes and secondary amines, can be alkylated or acylated to introduce substituents. wikipedia.org | Offers an alternative to enolate chemistry. |

| Michael Addition | The addition of a nucleophile to an α,β-unsaturated carbonyl compound is a common method for introducing substituents at the β-position. organic-chemistry.org | Can be performed with high enantio- and diastereoselectivity using organocatalysts. organic-chemistry.org |

| Tandem Photocatalyzed Annulation | A process for the convergent synthesis of substituted cycloalkanones via a formal [5 + 1] cycloaddition. nih.govnih.gov | Utilizes photoredox catalysis and avoids strong bases or expensive metal catalysts. nih.govnih.gov |

| Oxidation of Substituted Cyclohexanols | The oxidation of a corresponding substituted cyclohexanol (B46403) provides a direct route to the cyclohexanone. google.com | Various oxidizing agents can be used, with a focus on developing environmentally friendly methods. google.com |

These methods provide a toolbox for chemists to construct a wide array of substituted cyclohexanone scaffolds, which can then be further functionalized to produce compounds like 4-(dimethoxymethyl)cyclohexanone.

Catalytic Systems and Reaction Optimization in the Synthesis of Substituted Cyclohexanones

The development of efficient catalytic systems is crucial for optimizing the synthesis of substituted cyclohexanones, improving yields, selectivity, and environmental sustainability.

Palladium-based catalysts have shown high activity in various reactions. For instance, a ligand-free cationic Pd(II) catalyst is effective for conjugate additions to sterically hindered cyclohexenones. organic-chemistry.org Another example is the use of PdCl2(MeCN)2/CuCl2 in polyethylene (B3416737) glycol (PEG-400) for the selective cyclization of alkenyl β-keto esters to form six-membered carbocycles. organic-chemistry.org

Organocatalysis has also emerged as a powerful tool. Chiral primary amines can catalyze the synthesis of important building blocks like the Wieland-Miescher and Hajos-Parrish ketones with high enantioselectivity. organic-chemistry.org Similarly, fluorous (S)-pyrrolidine sulfonamide organocatalysts promote highly selective Michael additions in water. organic-chemistry.org

Photoredox catalysis represents a modern approach, enabling reactions under mild conditions. A tandem carbene and photoredox-catalyzed process has been developed for the synthesis of substituted cycloalkanones, highlighting a novel method for α-functionalization of ketones. nih.gov

Furthermore, the choice of oxidant in the conversion of cyclohexanols to cyclohexanones is a key consideration. While traditional methods often use chromium-based reagents, which are toxic, newer methods focus on greener alternatives like using oxygen-containing gas as the oxidant in the presence of a catalytic system. google.com

Exploration of Chemical Reactivity and Transformational Chemistry of 4 Dimethoxymethyl Cyclohexanone

Reactivity at the Dimethoxymethyl Group

The dimethoxymethyl group, a protected form of an aldehyde, is stable under basic and nucleophilic conditions but can be readily manipulated under acidic conditions. organic-chemistry.orgyoutube.com

The primary reaction of the dimethoxymethyl group is its deprotection to reveal the aldehyde functionality. This is typically achieved through acid-catalyzed hydrolysis. organic-chemistry.orgrsc.org The resulting 4-formylcyclohexanone can then be subjected to a variety of functional group interconversions. For instance, the aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents or reduced to a primary alcohol. fiveable.mesolubilityofthings.com

Common deprotection methods include treatment with aqueous acids like hydrochloric acid or sulfuric acid. rsc.org Alternatively, milder conditions can be employed, such as using a Lewis acid catalyst in a wet solvent or employing specific reagents like o-iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin in water. organic-chemistry.org

| Reagent/Condition | Product | Notes |

| Aqueous Acid (e.g., HCl, H2SO4) | 4-formylcyclohexanone | Standard hydrolysis condition. rsc.org |

| Lewis Acid (e.g., Er(OTf)3) in wet nitromethane | 4-formylcyclohexanone | Mild and chemoselective. organic-chemistry.orgorganic-chemistry.org |

| o-Iodoxybenzoic acid (IBX) / β-cyclodextrin in water | 4-formylcyclohexanone | Neutral conditions, good for sensitive substrates. organic-chemistry.org |

| Pyridinium chlorochromate (PCC) | 4-oxocyclohexane-1-carbaldehyde | Oxidation of the deprotected aldehyde. solubilityofthings.com |

| Sodium borohydride (B1222165) (NaBH4) | 4-(hydroxymethyl)cyclohexanone | Reduction of the deprotected aldehyde. fiveable.mesolubilityofthings.com |

The cleavage of the acetal (B89532) can be performed in situ, followed by a subsequent reaction of the newly formed aldehyde. This one-pot approach is efficient for synthesizing more complex molecules. For example, a Wittig reaction can be carried out directly after deprotection to form an alkene. Similarly, reductive amination can be performed by treating the compound with an amine and a reducing agent in the presence of an acid catalyst.

Transformations of the Cyclohexanone (B45756) Carbonyl Functionality

The carbonyl group of the cyclohexanone ring is a key site for a variety of chemical transformations, including nucleophilic additions and reactions involving the adjacent α-carbons. libretexts.org

The carbonyl carbon of the cyclohexanone is electrophilic and susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. libretexts.org A wide range of nucleophiles can be employed, including organometallic reagents (Grignard and organolithium reagents), cyanide, and hydrides. masterorganicchemistry.com

The stereochemistry of nucleophilic addition to cyclohexanones is influenced by steric and electronic factors. researchgate.net Attack can occur from either the axial or equatorial face of the ring, leading to diastereomeric products. ubc.ca

| Nucleophile | Product | Reaction Type |

| Grignard Reagents (R-MgX) | Tertiary Alcohol | Forms a new carbon-carbon bond. masterorganicchemistry.com |

| Organolithium Reagents (R-Li) | Tertiary Alcohol | Forms a new carbon-carbon bond. masterorganicchemistry.com |

| Sodium Cyanide (NaCN) | Cyanohydrin | Adds a nitrile group. |

| Lithium Aluminum Hydride (LiAlH4) | Cyclohexanol (B46403) | Reduction of the ketone. fiveable.me |

| Sodium Borohydride (NaBH4) | Cyclohexanol | Milder reduction of the ketone. fiveable.mesolubilityofthings.com |

The protons on the carbons alpha to the carbonyl group are acidic and can be removed by a base to form an enolate. libretexts.orgmasterorganicchemistry.com This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. bham.ac.uk

The enolate of 4-(dimethoxymethyl)cyclohexanone can react with other carbonyl compounds, such as aldehydes or ketones, in an aldol (B89426) addition reaction to form a β-hydroxy ketone. lumenlearning.comyoutube.com Subsequent dehydration of this aldol adduct can lead to the formation of an α,β-unsaturated ketone, a reaction known as the aldol condensation. lumenlearning.commasterorganicchemistry.com When the enolate reacts with an ester, the reaction is termed a Claisen condensation, although this is more typically associated with ester enolates.

In a mixed aldol reaction, the enolate of 4-(dimethoxymethyl)cyclohexanone can be reacted with a different aldehyde or ketone that either cannot form an enolate or has a more reactive carbonyl group. lumenlearning.com For example, reacting the enolate with an aromatic aldehyde like 4-methoxybenzaldehyde (B44291) in a Claisen-Schmidt condensation leads to the formation of an α,β-unsaturated ketone. masterorganicchemistry.comchegg.com The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often necessary to ensure complete formation of the enolate and prevent self-condensation. lumenlearning.commnstate.edu

| Reactant | Product | Reaction Name |

| Aldehyde/Ketone | β-Hydroxy Ketone | Aldol Addition youtube.com |

| Aldehyde/Ketone (with heat/acid/base) | α,β-Unsaturated Ketone | Aldol Condensation lumenlearning.commasterorganicchemistry.com |

| 4-Methoxybenzaldehyde | 2-(4-methoxybenzylidene)-4-(dimethoxymethyl)cyclohexanone | Claisen-Schmidt Condensation chegg.com |

Enolate Chemistry and Carbon-Carbon Bond Forming Reactions

Michael Additions and Conjugate Chemistry

The Michael addition, a cornerstone of carbon-carbon bond formation, involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). beilstein-journals.orgpsu.edunih.gov In the context of 4-(dimethoxymethyl)cyclohexanone, this reaction would typically proceed via the formation of an enolate from the cyclohexanone, which then acts as the Michael donor. This enolate would subsequently attack an α,β-unsaturated acceptor, such as a nitroalkene or an α,β-unsaturated ester. The presence of the dimethoxymethyl group at the 4-position can influence the stereochemical outcome of the reaction.

Knoevenagel Condensation and Related Processes

The Knoevenagel condensation is another fundamental carbon-carbon bond-forming reaction where a carbonyl compound reacts with an active methylene (B1212753) compound in the presence of a basic catalyst. rsc.orgresearchgate.netacgpubs.org This reaction, when applied to 4-(dimethoxymethyl)cyclohexanone, would involve the condensation of the ketone with compounds like malononitrile (B47326), cyanoacetic esters, or other molecules possessing a methylene group activated by two electron-withdrawing groups. The product of this reaction would be an α,β-unsaturated compound, which is a versatile intermediate for further synthetic transformations. researchgate.net

Despite the broad utility of the Knoevenagel condensation, specific documented examples of its application to 4-(dimethoxymethyl)cyclohexanone are scarce in the reviewed literature. Nevertheless, the general mechanism involves the deprotonation of the active methylene compound by a base to form a carbanion, which then attacks the carbonyl carbon of the cyclohexanone. Subsequent dehydration leads to the formation of the condensed product. rsc.org The nature of the catalyst and the reaction conditions can influence the yield and the rate of the reaction. acgpubs.orgbeilstein-journals.org

Stereochemical Outcomes in Reactions of 4-(Dimethoxymethyl)cyclohexanone

Diastereoselective Transformations in Cyclohexanone Systems

The stereochemistry of reactions involving substituted cyclohexanones is a well-studied area of organic chemistry. researchgate.netyoutube.com The conformational rigidity of the cyclohexane (B81311) ring, coupled with the influence of substituents, often leads to high levels of diastereoselectivity. In the case of 4-(dimethoxymethyl)cyclohexanone, the dimethoxymethyl group is expected to predominantly occupy the equatorial position to minimize steric interactions. This conformational preference would create a biased environment for reactions at the carbonyl group or the α-carbons.

For instance, in nucleophilic additions to the carbonyl group, the incoming nucleophile can approach from either the axial or equatorial face. The presence of the 4-substituent can influence the trajectory of the nucleophile, leading to the preferential formation of one diastereomeric alcohol. researchgate.net Similarly, in reactions involving the enolate, such as alkylations or Michael additions, the substituent at the 4-position can direct the approach of the electrophile, resulting in a diastereoselective formation of the product. beilstein-journals.orgnih.gov While specific studies on 4-(dimethoxymethyl)cyclohexanone are not prevalent, research on other 4-substituted cyclohexanones has demonstrated that the stereochemical outcome is highly dependent on the nature of the substituent, the reagents, and the reaction conditions. beilstein-journals.orgnih.gov

Enantioselective Approaches to Chiral Derivatives

The synthesis of chiral molecules is a major focus of modern organic chemistry. nih.govthieme.de Starting from an achiral molecule like 4-(dimethoxymethyl)cyclohexanone, enantioselective synthesis aims to produce a single enantiomer of a chiral product. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral reagents.

For example, an enantioselective Michael addition could be performed using a chiral catalyst that activates the enolate of 4-(dimethoxymethyl)cyclohexanone and directs its attack on the Michael acceptor to a specific face, leading to the formation of a product with high enantiomeric excess. rsc.orgresearchgate.net Similarly, enantioselective versions of the Knoevenagel condensation have been developed, often employing chiral catalysts to control the stereochemistry of the newly formed double bond or subsequent transformations. nih.gov Although specific enantioselective reactions starting from 4-(dimethoxymethyl)cyclohexanone are not detailed in the available literature, the principles of asymmetric catalysis are broadly applicable and could likely be used to synthesize chiral derivatives of this compound. nih.govnih.gov

Mechanistic Insights and Computational Studies of Reactions Involving 4 Dimethoxymethyl Cyclohexanone

Elucidation of Reaction Mechanisms for Cyclohexanone (B45756) Transformations

The reactivity of 4-(dimethoxymethyl)cyclohexanone is primarily governed by its two functional groups: the ketone and the dimethyl acetal (B89532). Mechanistic studies focus on understanding the step-by-step sequence of elementary reactions, including the motion of electrons, and the energetics of intermediates and transition states.

Kinetic studies are fundamental to elucidating reaction mechanisms by providing quantitative data on reaction rates. For 4-(dimethoxymethyl)cyclohexanone, a key transformation of interest is the hydrolysis of the dimethyl acetal group to regenerate the aldehyde, or the reverse reaction, the acetalization of 4-oxocyclohexanecarbaldehyde.

The rate of acetal hydrolysis is typically studied under acidic conditions. The mechanism generally proceeds via a rate-determining step involving the formation of a carbocationic intermediate. ias.ac.in The stability of this intermediate is paramount in dictating the reaction rate. In the case of cyclohexanone derivatives, substituents on the ring can exert significant electronic and steric effects on the stability of such intermediates, thereby influencing hydrolysis rates. ias.ac.in

While specific kinetic data for 4-(dimethoxymethyl)cyclohexanone is not extensively reported in the literature, studies on analogous systems, such as the hydrolysis of ethylene (B1197577) ketals in substituted cyclohexanones, provide a framework for understanding these effects. ias.ac.in For instance, the electronic nature of a substituent at a remote position on the cyclohexanone ring can influence the rate of hydrolysis. Electron-withdrawing groups, like a ketone, can destabilize the carbocationic intermediate and thus retard the rate of hydrolysis of a second acetal group on the same ring. ias.ac.in

Table 1: Illustrative Relative Hydrolysis Rates of Substituted Cyclohexanone Acetals (Note: This table is based on analogous systems and is for illustrative purposes to show expected kinetic trends.)

| Substituent at β-position | Relative Rate Constant (k_rel) | Postulated Electronic Effect on Intermediate |

| Hydrogen | 1.00 | Neutral (Reference) |

| Methoxy (B1213986) | ~0.5 | Weakly withdrawing (inductive) |

| Ketone | ~0.1 | Strongly withdrawing |

The identification and characterization of reaction intermediates are cornerstones of mechanistic chemistry. For reactions involving the acetal group of 4-(dimethoxymethyl)cyclohexanone, the key intermediate in acid-catalyzed hydrolysis is an oxocarbenium ion. This intermediate is formed after the protonation of one of the methoxy groups, followed by the loss of methanol (B129727).

The generally accepted mechanism for acetal hydrolysis involves the following steps:

Protonation: One of the ether oxygens of the acetal is protonated by an acid catalyst.

Formation of the Oxocarbenium Ion: The protonated acetal eliminates a molecule of methanol to form a resonance-stabilized oxocarbenium ion. This step is often the rate-determining step of the reaction. ias.ac.in

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation: The resulting intermediate is deprotonated to form a hemiacetal.

Repeat of Steps: The hemiacetal is then protonated on the remaining methoxy group, which is subsequently eliminated as methanol to form a protonated aldehyde, which upon deprotonation yields the final aldehyde product.

Computational models of ketal hydrolysis show the involvement of water molecules not just as nucleophiles but also as proton transfer agents in cyclic transition states. ic.ac.uk These studies help to visualize the structure and stability of transient species like the hemiacetal intermediate.

Theoretical Chemistry and Computational Modeling

Theoretical and computational chemistry have become indispensable tools for investigating complex reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and to calculate the energetics of reaction pathways. mdpi.comrsc.org For a reaction involving 4-(dimethoxymethyl)cyclohexanone, DFT calculations can be employed to model the entire reaction coordinate, from reactants to products, through all transition states and intermediates.

These calculations can provide critical data, including:

Activation Energies (ΔG‡): The energy barrier that must be overcome for a reaction to occur. This allows for the identification of the rate-determining step.

Geometries of Intermediates and Transition States: Providing a three-dimensional picture of these transient species.

For example, in a phosphine-catalyzed annulation reaction involving ketones, DFT calculations have been used to elucidate the detailed reaction mechanism and explain the observed high diastereoselectivity. rsc.org Such studies identify the diastereoselectivity-determining step by comparing the activation energies of the transition states leading to different stereoisomers. rsc.org Similar approaches could be applied to study reactions at the ketone center of 4-(dimethoxymethyl)cyclohexanone, predicting stereochemical outcomes with a high degree of accuracy.

Table 2: Hypothetical DFT-Calculated Energy Profile for Acetal Hydrolysis (Note: These values are illustrative and represent typical magnitudes for such a reaction pathway.)

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactant + H₃O⁺ | Starting Materials | 0.0 |

| TS1 | Protonation of Acetal Oxygen | +12.5 |

| Intermediate 1 | Protonated Acetal | +5.0 |

| TS2 | Formation of Oxocarbenium Ion | +20.5 (Rate-Determining) |

| Intermediate 2 | Oxocarbenium Ion + CH₃OH | +15.0 |

| TS3 | Nucleophilic attack by H₂O | +18.0 |

| Intermediate 3 | Protonated Hemiacetal | -2.0 |

| Product + CH₃OH | Hemiacetal Intermediate | -8.0 |

While no specific microkinetic models for reactions of 4-(dimethoxymethyl)cyclohexanone have been published, the methodology is broadly applicable. For instance, if this molecule were involved in a catalytic hydrogenation of the ketone group over a metal catalyst (e.g., Ni, Pd, Pt), a microkinetic model could be developed.

The model would include elementary steps such as:

Adsorption of the cyclohexanone derivative onto the catalyst surface.

Adsorption of hydrogen and its dissociation into adsorbed H atoms.

Stepwise hydrogenation of the carbonyl group via surface intermediates.

Desorption of the resulting 4-(dimethoxymethyl)cyclohexanol product.

By combining DFT calculations to determine the activation energies and reaction energies for each elementary step with statistical mechanics, a comprehensive kinetic model can be built. This model could then be used to predict how changes in temperature, pressure, and catalyst material would affect the reaction yield and selectivity, providing a powerful tool for process optimization.

Advanced Spectroscopic Characterization Techniques in Research on 4 Dimethoxymethyl Cyclohexanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment of each atom.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the structure of 4-(dimethoxymethyl)cyclohexanone. rsc.org

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. For instance, the protons of the two methoxy (B1213986) groups are expected to appear as a singlet, while the protons on the cyclohexane (B81311) ring will exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The proton of the acetal (B89532) group (CH(OCH₃)₂) will also have a characteristic chemical shift.

The ¹³C NMR spectrum complements the ¹H NMR data by showing the number of unique carbon atoms. chemicalbook.com The carbonyl carbon of the ketone will have a characteristic downfield chemical shift, typically in the range of 190-220 ppm. youtube.com The carbon of the acetal group will also be readily identifiable, as will the carbons of the methoxy groups and the cyclohexane ring. chemicalbook.com The chemical shifts of the cyclohexane ring carbons can also provide information about the ring's conformation. researchgate.net

A representative, though general, analysis of the expected chemical shifts for the core cyclohexanone (B45756) structure can be seen in the table below. It is important to note that the substituent at the 4-position will influence these shifts.

Table 1: Predicted ¹³C NMR Chemical Shifts for Cyclohexanone

| Atom ID | Chemical Shift (ppm) |

| C1 (C=O) | 223.421 |

| C2, C6 | 44.114 |

| C3, C5 | 29.589 |

| C4 | 26.851 |

Note: Data is for the parent cyclohexanone molecule and will be influenced by the 4-(dimethoxymethyl) substituent. bmrb.io

While 1D NMR provides a foundational understanding, two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex spectra of molecules like 4-(dimethoxymethyl)cyclohexanone and determining its stereochemistry. bmrb.io

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically through two or three bonds. princeton.edu This is invaluable for tracing the connectivity of the protons around the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). columbia.edu This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum. Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.edu HMBC is crucial for identifying quaternary carbons (like the carbonyl carbon) and for piecing together different fragments of the molecule. For example, it can show the correlation between the methoxy protons and the acetal carbon, as well as correlations between the ring protons and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. slideshare.net Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). princeton.edu This is particularly powerful for determining the stereochemistry of the 4-(dimethoxymethyl) substituent, indicating whether it is in an axial or equatorial position on the cyclohexane ring by observing which ring protons it is spatially close to.

Together, these 2D NMR techniques provide a comprehensive map of the molecule's structure and stereochemistry. slideshare.net

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nist.gov For 4-(dimethoxymethyl)cyclohexanone, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight of 172.22 g/mol . nih.gov

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragmentation pathways for this molecule could include the loss of a methoxy group (-OCH₃), the loss of the entire dimethoxymethyl group, and cleavages of the cyclohexane ring. Analyzing these fragments helps to confirm the presence of the different functional groups and their connectivity.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These techniques are particularly useful for identifying the functional groups present in a compound.

In the IR spectrum of 4-(dimethoxymethyl)cyclohexanone, a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone would be expected around 1715 cm⁻¹. The C-O stretching vibrations of the acetal group would likely appear in the region of 1000-1200 cm⁻¹. The C-H stretching and bending vibrations of the alkyl groups would also be present.

Raman spectroscopy can provide complementary information. chemicalbook.com For instance, the C=O stretch in the Raman spectrum may be weaker than in the IR spectrum, while other vibrations, such as those of the cyclohexane ring, might be more prominent.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information. mdpi.com This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, providing unambiguous information about bond lengths, bond angles, and, most importantly, the absolute stereochemistry of the molecule. researchgate.netnih.gov

For 4-(dimethoxymethyl)cyclohexanone, an X-ray crystal structure would definitively establish the conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the orientation (axial or equatorial) of the 4-(dimethoxymethyl) substituent. bmrb.io This level of detail is often unattainable with other spectroscopic methods alone and serves as the ultimate proof of structure.

Strategic Applications of 4 Dimethoxymethyl Cyclohexanone in Complex Organic Synthesis

Role as a Versatile Synthetic Building Block for Advanced Molecules

4-(Dimethoxymethyl)cyclohexanone serves as a highly adaptable scaffold for the construction of intricate molecular architectures. The presence of two distinct carbonyl functionalities, one of which is masked as a dimethyl acetal (B89532), enables sequential and regioselective reactions. This differential reactivity is a cornerstone of its utility, allowing chemists to perform transformations at the ketone position while the aldehyde remains protected, or vice versa.

The ketone moiety can readily undergo a wide range of classical carbonyl reactions, including but not limited to:

Wittig reactions: To introduce carbon-carbon double bonds.

Grignard and organolithium additions: To form tertiary alcohols. youtube.com

Reductions: To generate the corresponding cyclohexanol (B46403).

Enolate formation: To enable alpha-functionalization.

Conversely, the dimethoxymethyl group, a stable acetal, serves as a latent aldehyde. Deprotection under acidic conditions reveals the formyl group, which can then participate in a second set of selective transformations. This latent functionality is crucial for introducing additional complexity late in a synthetic sequence.

The strategic placement of the ketone and the protected aldehyde at the 1 and 4 positions of the cyclohexane (B81311) ring allows for the synthesis of complex bicyclic and polycyclic systems. For instance, intramolecular reactions following the deprotection of the aldehyde and functionalization of the ketone can lead to the formation of novel ring systems. The inherent stereochemistry of the cyclohexane ring can also be exploited to direct the stereochemical outcome of reactions, a critical aspect in the synthesis of chiral molecules.

A notable application of cyclohexanone (B45756) derivatives is in the synthesis of spiro compounds. The reactivity of the carbonyl group allows for the attachment of a second ring system at the ketone carbon, a strategy employed in the synthesis of various natural products and pharmaceutical agents.

Precursor in the Synthesis of Natural Products and Pharmaceutical Intermediates

The cyclohexanone ring is a core structure in numerous natural products and pharmaceutically active compounds. beilstein-journals.orgnih.govelsevierpure.com Consequently, substituted cyclohexanones like 4-(dimethoxymethyl)cyclohexanone are valuable precursors in the total synthesis of these complex molecules. While specific, direct examples of the use of 4-(dimethoxymethyl)cyclohexanone in the synthesis of major pharmaceuticals are not extensively documented in publicly available literature, the utility of closely related cyclohexanone derivatives is well-established, suggesting its potential in similar synthetic strategies.

One of the most prominent examples of a cyclohexene (B86901) derivative in pharmaceuticals is oseltamivir (B103847) (Tamiflu), an antiviral medication. musechem.comwikipedia.orgnih.gov The industrial synthesis of oseltamivir famously starts from shikimic acid, a natural product containing a cyclohexane ring. wikipedia.org However, numerous alternative syntheses have been developed, many of which utilize cyclohexene or cyclohexanone-based starting materials to construct the core carbocyclic framework. nih.govgoogle.com These alternative routes often involve the strategic introduction of functional groups onto the cyclohexane ring, a role for which 4-(dimethoxymethyl)cyclohexanone would be well-suited due to its dual reactivity.

Furthermore, the cyclohexanone moiety is a key intermediate in the synthesis of a variety of other pharmaceutical compounds. For example, 4-methylcyclohexanone (B47639) is an intermediate for glimepiride, a medication used to treat type 2 diabetes. somu-group.com Similarly, other substituted cyclohexanones are used in the synthesis of compounds for treating Alzheimer's disease and in the development of anticancer agents. beilstein-journals.orgresearchgate.net The versatility of 4-(dimethoxymethyl)cyclohexanone, with its protected aldehyde function, offers the potential to create a wide range of structural analogs of these and other important therapeutic agents.

The table below showcases examples of biologically active compounds containing the cyclohexanone or related cyclohexane core, illustrating the importance of this structural motif in medicinal chemistry.

| Compound Name/Class | Therapeutic Area/Activity | Reference |

| Oseltamivir (Tamiflu) | Antiviral (Influenza) | musechem.comwikipedia.orgnih.gov |

| Glimepiride | Antidiabetic | somu-group.com |

| Garsubellin A derivatives | Alzheimer's disease treatment (inducer of choline (B1196258) acetyltransferase) | beilstein-journals.org |

| Colchicine Mimetics | Anticancer | researchgate.net |

| Lycoricidine | Natural product with potential biological activity | elsevierpure.com |

Development of Novel Synthetic Methodologies Utilizing the Compound's Unique Reactivity

The distinct bifunctionality of 4-(dimethoxymethyl)cyclohexanone makes it an intriguing substrate for the development of novel synthetic methodologies. The presence of both a nucleophilic center (after enolate formation) and an electrophilic center (the ketone carbonyl), along with a masked electrophilic center (the acetal), allows for the exploration of new cascade reactions and multicomponent reactions.

Research in the field of organic synthesis continually seeks to develop more efficient and selective methods for constructing complex molecules. The unique reactivity of molecules like 4-(dimethoxymethyl)cyclohexanone can be harnessed to achieve this goal. For example, methodologies could be developed that involve an initial reaction at the ketone, followed by an in-situ deprotection of the acetal and a subsequent intramolecular cyclization, leading to complex bicyclic systems in a single pot.

The development of diastereoselective and enantioselective transformations involving cyclohexanone derivatives is a significant area of research. nih.gov The stereocenter that can be generated at the 4-position of 4-(dimethoxymethyl)cyclohexanone, along with the potential for creating new stereocenters through reactions at the ketone, makes it a valuable tool for investigating and developing new asymmetric synthetic methods. For instance, chiral catalysts could be employed to achieve enantioselective additions to the ketone, with the dimethoxymethyl group potentially influencing the stereochemical outcome.

While specific, named reactions or methodologies developed exclusively around 4-(dimethoxymethyl)cyclohexanone are not yet prominent in the literature, the principles of its unique reactivity align with modern synthetic strategies. Its potential as a platform for discovering new reactions that take advantage of its dual functionality remains an active area of interest for synthetic chemists. The exploration of its reactivity in areas such as photochemistry, as has been studied for cyclohexanone itself, could also lead to novel synthetic transformations. youtube.com

Research on Derivatives and Structural Analogues of 4 Dimethoxymethyl Cyclohexanone

Synthesis and Reactivity of Substituted Cyclohexanone (B45756) Acetals

The acetal (B89532) group in 4-(dimethoxymethyl)cyclohexanone is a key functional group, often used as a protecting group for the corresponding aldehyde. Acetals are generally stable under neutral or basic conditions but can be hydrolyzed back to the original carbonyl compound with aqueous acid. masterorganicchemistry.com The synthesis of cyclohexanone acetals typically involves the reaction of a cyclohexanone with an alcohol in the presence of an acid catalyst. ncert.nic.in

Research into the reactivity of substituted cyclohexanone acetals, particularly those with heteroatom substituents, has shown that these substituents have a powerful influence on the stereoselectivity of nucleophilic substitution reactions. acs.orgnih.gov For instance, in the case of 2-heteroatom-substituted cyclohexanone acetals, the selectivity for trans products in nucleophilic substitution increases as one moves down the chalcogen or halogen groups (e.g., OPh < SPh and F < Cl < I). acs.org

The high trans selectivity observed in these reactions, especially with sulfur substituents, is consistent with a Felkin-Ahn model of nucleophilic attack on the intermediate oxocarbenium ion. acs.orgnih.gov This model helps predict the stereochemical outcome of nucleophilic additions to carbonyl groups and their derivatives. The correlation between the reactivity of these acetals and their corresponding ketones suggests that similar stereoelectronic factors are at play. acs.org

A recent development in the reactivity of cyclohexanone derivatives involves their use in Au-catalyzed aerobic dehydrogenative aromatization to synthesize m-phenylenediamine (B132917) derivatives. acs.org This method has been shown to be compatible with substrates containing an acetal group, which can be carried through the reaction without being cleaved. acs.org

Table 1: Stereoselectivity in Nucleophilic Substitution of 2-Substituted Cyclohexanone Acetals

| Substituent (at C-2) | Selectivity Trend | Controlling Model |

|---|---|---|

| Thiophenyl (SPh) | High trans selectivity | Felkin-Anh Control acs.org |

Investigation of Conformationally Restricted Analogues

The investigation of conformationally restricted analogues is a key strategy in medicinal chemistry to understand the bioactive conformation of a molecule and to improve its potency and selectivity. By locking the molecule into a specific shape, researchers can determine which spatial arrangement of functional groups is most effective for biological activity. nih.gov

For a molecule like 4-(dimethoxymethyl)cyclohexanone, creating conformationally restricted analogues would involve synthesizing rigid bicyclic or polycyclic structures that mimic the different possible chair conformations of the cyclohexane (B81311) ring and the orientation of the dimethoxymethyl group. For example, one could design rigid oxazolidinone, imidazolidinone, or pyrrolizidinone systems that incorporate the core structure. nih.gov

The synthesis of such analogues allows for a systematic exploration of the pharmacophore. By comparing the biological activity of different rigid isomers (e.g., endo vs. exo), researchers can deduce the optimal orientation of key functional groups for interaction with a biological target. This approach has been successfully used to design potent inhibitors for enzymes like cAMP-specific phosphodiesterase, where a template molecule was used to design a series of rigid analogues with significantly enhanced activity. nih.gov

Exploration of Heterocyclic Derivatives Incorporating the Cyclohexanone Moiety

The cyclohexanone framework is a versatile starting point for the synthesis of a wide variety of heterocyclic compounds. These transformations are significant as heterocycles are core structures in many natural products, pharmaceuticals, and materials. nih.gov

One common strategy involves the reaction of cyclohexanones or their derivatives with various reagents to build new rings. For instance, cyclohexane-1,4-dione, a close relative of the target molecule, can react with malononitrile (B47326) and various benzaldehydes to produce fused tetrahydro-4H-chromene derivatives. nih.gov These chromenes can then be further transformed into more complex thieno[2,3-f]chromene systems. nih.gov

Another powerful method is the Ritter reaction, which can be used to synthesize spiro-linked isoquinolines. The reaction of a cyclohexanol (B46403) derivative with a nitrile in the presence of strong acid can lead to a cascade of rearrangement and cyclization to form complex spiro[cyclohexane-1,3'-isoquinolines]. researchgate.net This demonstrates how the carbocyclic ring of a cyclohexane derivative can be used as a scaffold to construct intricate heterocyclic systems. researchgate.net

Furthermore, diarylidenecyclohexanone derivatives, synthesized via condensation reactions, have been explored as precursors for new pharmacophores with anti-inflammatory properties. rsc.org These examples highlight the utility of the cyclohexanone moiety as a foundational building block in the synthesis of diverse and medicinally relevant heterocyclic compounds.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,6-Bis(4-chlorobenzylidene) cyclohexanone |

| 2,6-Bis-(4-iso-propylbenzylidene) cyclohexanone |

| 2,6-Bis-(4-methoxybenzylidene) cyclohexanone |

| 4-(3-Butoxy-4-methoxybenzyl)imidazolidin-2-one |

| Cyclohexane-1,4-dione |

| Cyclohexanone, 4-(dimethoxymethyl)- |

| Malononitrile |

| Tetrahydro-4H-chromene |

| Tetrahydrobenzo[d]thiazole |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(dimethoxymethyl)cyclohexanone, and how is purity assessed?

- Methodology :

- Synthesis : Utilize nucleophilic substitution or oxidation-reduction strategies. For example, introduce the dimethoxymethyl group via alkylation of cyclohexanone derivatives using dimethoxymethyl halides under basic conditions (e.g., NaH in THF) .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Monitor progress via TLC.

- Characterization : Confirm structure using -NMR (e.g., δ ~3.3 ppm for methoxy protons) and -NMR (carbonyl at ~208 ppm). Mass spectrometry (EI-MS) can verify molecular ion peaks .

Q. Which spectroscopic techniques are most reliable for characterizing 4-(dimethoxymethyl)cyclohexanone?

- Methodology :

- IR Spectroscopy : Identify carbonyl stretches (~1710 cm) and ether C-O bonds (~1100 cm) .

- NMR : Use -NMR to distinguish equatorial vs. axial substituents on the cyclohexane ring (coupling constants ) and -NMR for carbonyl and quaternary carbons.

- Chromatography : HPLC or GC-MS to assess purity and detect byproducts .

Q. What are the typical reactivity patterns of 4-(dimethoxymethyl)cyclohexanone in nucleophilic additions?

- Methodology :

- Ketone Reactivity : The electron-withdrawing dimethoxymethyl group may reduce carbonyl electrophilicity, slowing nucleophilic attacks. Compare kinetics with unsubstituted cyclohexanone using UV-Vis or -NMR monitoring .

- Steric Effects : Evaluate substituent bulk via computational models (e.g., DFT) to predict regioselectivity in reactions like Grignard additions .

Advanced Research Questions

Q. How does the 4-(dimethoxymethyl) group influence enantioselectivity in asymmetric catalysis?

- Methodology :

- Proline-Catalyzed Reactions : Test Friedländer condensations or aldol reactions. The dimethoxymethyl group’s steric bulk and electron-donating effects may alter transition-state geometry, affecting enantiomeric excess (ee). Compare results with 4-phenyl or 4-silyloxy analogs .

- Mechanistic Studies : Use kinetic isotope effects (KIE) or computational docking to map interactions between the substituent and catalyst .

Q. What computational models predict the environmental persistence of 4-(dimethoxymethyl)cyclohexanone?

- Methodology :

- Degradation Pathways : Apply density functional theory (DFT) to simulate hydrolysis or photolysis. The dimethoxymethyl group’s ether linkages may render the compound prone to acid-catalyzed cleavage .

- Toxicity Prediction : Use QSAR models to estimate bioaccumulation potential (log P) and toxicity endpoints (e.g., LC) based on structural analogs .

Q. How can retrosynthetic strategies streamline the synthesis of 4-(dimethoxymethyl)cyclohexanone derivatives?

- Methodology :

- Disconnections : Prioritize cleavage of the dimethoxymethyl group via retro-alkylation or oxidation. Protect the ketone during functionalization (e.g., silyl ethers) to prevent side reactions .

- AI-Driven Planning : Leverage tools like Pistachio or Reaxys to identify feasible routes, such as Michael additions or cross-couplings, and optimize yields .

Key Research Insights

- Synthetic Challenges : The dimethoxymethyl group introduces steric hindrance, requiring optimized reaction conditions (e.g., elevated temperatures or polar solvents) .

- Catalytic Applications : Its electronic effects make it a candidate for tuning selectivity in asymmetric synthesis, though steric bulk may limit substrate scope .

- Environmental Impact : Predicted to degrade via hydrolytic pathways, but persistence in alkaline conditions warrants experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。